N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(2-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 2-fluorophenyl carbonyl group linked via an ethylamino spacer to the 1-methylindole core.
Key structural attributes:
- Indole core: The 1-methyl substitution enhances metabolic stability by blocking oxidation at the indole nitrogen.
- 2-Fluorophenyl carbonyl group: Fluorine’s electronegativity and hydrophobic effects may improve target binding and pharmacokinetics.
Properties
Molecular Formula |
C19H18FN3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-23-16-9-5-2-6-13(16)12-17(23)19(25)22-11-10-21-18(24)14-7-3-4-8-15(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
YIRQLULCIDPAMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent N-alkylation. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry and Cancer Therapy
The compound has been identified as a promising candidate in the development of novel anticancer agents. Research indicates that derivatives of indole-2-carboxamide have shown inhibitory activity against various cancer cell lines, particularly through mechanisms targeting specific molecular pathways involved in tumor growth and metastasis.
Case Study: Indole-2-Carboxamide Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of indoline-2-carboxamide derivatives, demonstrating their effectiveness against Trypanosoma brucei, a parasite responsible for sleeping sickness. These derivatives exhibited significant cytotoxicity, suggesting that the structural modifications around the indole core can enhance biological activity .
Key Findings:
- Inhibition Mechanism: Compounds targeting the E3 ubiquitin-protein ligase Mdm2 and Mdm4, which are negative regulators of the p53 tumor suppressor, showed promising results in preclinical models .
- Activity Spectrum: The synthesized compounds displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
Neuropharmacology
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is also being explored for its neuropharmacological properties. Its potential as a modulator of neurotransmitter systems makes it a candidate for treating neurodegenerative diseases.
Case Study: GABA Receptor Modulation
Research has indicated that compounds with similar structural features can selectively bind to synaptic vesicle proteins and central benzodiazepine receptors. This suggests potential applications in developing drugs for anxiety disorders and epilepsy .
Key Findings:
- Binding Affinity: The compound exhibited selective affinity for GABA receptors, which are crucial in regulating neuronal excitability.
- Therapeutic Potential: The modulation of GABAergic transmission could provide therapeutic benefits in conditions like epilepsy and anxiety disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains, showing promising results.
Case Study: Antibacterial Screening
A recent study assessed the antibacterial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to standard antibiotics like ciprofloxacin .
Key Findings:
Mechanism of Action
The mechanism of action of N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Substituted N-(Benzoylphenyl)-1H-Indole-2-Carboxamides
Example Compounds :
- N-(Benzoylphenyl)-1H-indole-2-carboxamides (1–6) (): Synthesized via coupling ethyl-1H-indole-2-carboxylate with aminobenzophenones. These compounds vary in benzophenone substituents (e.g., halogens, methoxy groups).
Key Differences :
Optimized Indole-2-Carboxamides with Diverse Side Chains
Example Compound :
- N-(4-(Dimethylamino)phenethyl)-3-ethyl-6-methoxy-1H-indole-2-carboxamide (21c) (): Features a dimethylamino phenethyl side chain and 6-methoxy substitution.
| Feature | Target Compound | Compound 21c |
|---|---|---|
| Indole Substitution | 1-Methyl | 3-Ethyl, 6-methoxy |
| Side Chain | 2-Fluorophenyl carbonyl | Dimethylamino phenethyl |
| Melting Point | Not reported | 160–162°C |
Key Differences :
- Compound 21c’s dimethylamino group enhances solubility but may reduce blood-brain barrier permeability compared to the hydrophobic 2-fluorophenyl group in the target compound.
- The 6-methoxy substitution in 21c could alter electronic properties and binding affinity relative to the unsubstituted indole in the target.
Triazole- and Chlorophenoxy-Modified Indole-2-Carboxamides
Example Compound :
- N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide (5) (): Incorporates a 4-chlorophenoxy acetamido group.
| Feature | Target Compound | Compound 5 |
|---|---|---|
| Linker | Ethylamino | Chlorophenoxy acetamido |
| Substituent | 2-Fluorophenyl | 4-Chlorophenoxy |
| Synthetic Method | Amide coupling (DMF, NaOEt) | TBTU-mediated coupling |
Key Differences :
Halogen-Substituted Analogs
Example Compounds :
- N-(2-{[(4-Bromophenyl)Carbonyl]Amino}Ethyl)-1-Methyl-1H-Indole-2-Carboxamide (): Substitutes 2-fluorophenyl with 4-bromophenyl.
| Feature | Target Compound | 4-Bromo Analog |
|---|---|---|
| Halogen | Fluorine (ortho) | Bromine (para) |
| Molecular Weight | 339.4 g/mol | 400.3 g/mol |
Key Differences :
- Bromine’s larger atomic radius and lower electronegativity may reduce binding affinity but improve lipophilicity.
- Para-substitution vs. ortho could lead to divergent spatial interactions with biological targets.
Biological Activity
N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a comprehensive review of its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes an indole moiety, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Key Findings:
- IC50 Values: The compound showed IC50 values of 20.1 nM against MCF-7 cells and 14 nM against KB-V1 cells, indicating potent anticancer activity .
- Mechanism of Action: The mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
| Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 | 20.1 |
| KB-V1 | 14 |
2. Antimicrobial Activity
The compound also displays antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 40 to 50 µg/mL against E. faecalis and P. aeruginosa, showing comparable efficacy to standard antibiotics .
- Inhibition Zones: The compound produced inhibition zones of 29 mm against S. typhi, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | - | 30 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using various in vitro models.
Key Findings:
- Cytokine Production: The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Cell Viability: At concentrations that inhibited inflammation, cell viability remained above 80%, suggesting a favorable safety profile.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines:
- Antimicrobial Efficacy:
Q & A
Q. Optimization Tips :
- Increase yield by using 1.2–1.5 equivalents of TBTU to ensure complete activation of the carboxylic acid.
- Replace DCM with DMF for improved solubility of polar intermediates .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?
Answer:
- 1H/13C NMR :
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., m/z 394.382 for C21H16F2N4O2) .
- Elemental analysis : Carbon and nitrogen content within ±0.5% of theoretical values .
Advanced: How can discrepancies between computational conformational models and X-ray crystallographic data be resolved?
Answer:
Discrepancies often arise from crystal packing forces versus gas-phase DFT calculations. Methodologies include:
X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
DFT optimization : Use B3LYP/6-31G(d,p) to model the lowest-energy conformation and compare with crystallographic torsion angles .
Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent to assess flexibility of the ethylamino linker .
Example : If crystallography shows a planar indole ring but DFT predicts a slight twist, MD simulations can confirm whether the twist is solvent-dependent.
Advanced: What strategies are recommended for SAR studies of analogues targeting pharmacological activity?
Answer:
Core modifications :
- Replace the 2-fluorophenyl group with 4-chlorophenyl or benzophenone to assess steric/electronic effects on binding .
- Vary the indole substituents (e.g., 5-fluoro or 3-hydroxymethyl) to modulate lipophilicity .
Biological assays :
Q. Table 1: Representative Analogues and Activities
| Substituent | Enzyme IC50 (nM) | LogP |
|---|---|---|
| 2-Fluorophenyl | 25 ± 3 | 3.2 |
| 4-Chlorophenyl | 18 ± 2 | 3.8 |
| 3-Hydroxymethylindole | 42 ± 5 | 2.1 |
Advanced: How should researchers address stability challenges during storage or biological assays?
Answer:
Accelerated stability studies :
- Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Common degradants: Hydrolysis of the amide bond (detectable by LC-MS) .
Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
In assay conditions : Add 0.1% BSA to buffer solutions to prevent nonspecific binding .
Basic: What are the best practices for resolving overlapping signals in 1H NMR spectra?
Answer:
2D NMR : Utilize COSY to identify coupling partners and HSQC to assign 13C correlations (e.g., distinguish indole H-3 from aromatic fluorophenyl protons) .
Solvent selection : Use DMSO-d6 to slow exchange broadening of NH protons .
Variable temperature NMR : Heat to 50°C to separate overlapping peaks in flexible regions (e.g., ethylamino linker) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
